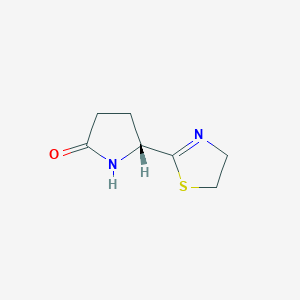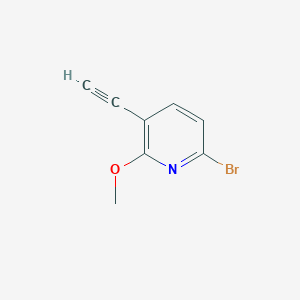
(R)-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring fused with a dihydrothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethyl chloroacetate in the presence of potassium carbonate in ethanol. The reaction is carried out at room temperature for 2 hours, followed by heating at 75°C for 24 hours. The product is then purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanethiol:
Thiomorpholin-3-one: Another related compound that shares the thiazole ring structure.
Uniqueness
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is unique due to its chiral nature and the combination of the pyrrolidinone and dihydrothiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
(5R)-5-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N2OS/c10-6-2-1-5(9-6)7-8-3-4-11-7/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
Clave InChI |
AAFSVCMBHCGVAT-RXMQYKEDSA-N |
SMILES isomérico |
C1CC(=O)N[C@H]1C2=NCCS2 |
SMILES canónico |
C1CC(=O)NC1C2=NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)

![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)



![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)





![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
